molecular formula C21H26N4O2 B6104511 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide

カタログ番号 B6104511
分子量: 366.5 g/mol
InChIキー: DLYFVMDKMGKLIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide, also known as CPI-444, is a novel small molecule inhibitor of adenosine A2A receptor (A2AR). It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. In

作用機序

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide is a selective antagonist of A2AR, a G protein-coupled receptor that is widely expressed in various tissues and cell types. A2AR is known to play a key role in regulating immune function, inflammation, and tumor growth. By blocking A2AR, this compound inhibits the production of cAMP (cyclic adenosine monophosphate), a second messenger that is involved in many cellular processes. This leads to a decrease in the activity of immune cells such as T cells and natural killer cells, which in turn enhances the anti-tumor activity of these cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. It has been studied in vitro and in vivo, and has been shown to inhibit tumor growth, enhance immune function, and reduce inflammation. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

実験室実験の利点と制限

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and has been shown to have potent anti-tumor and anti-inflammatory activity. However, there are also some limitations to using this compound in lab experiments. It is a selective antagonist of A2AR, and may not be effective in all tumor types or inflammatory diseases. In addition, its efficacy may be affected by the expression levels of A2AR in different tissues and cell types.

将来の方向性

There are several potential future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and immune evasion. Another area of interest is the identification of biomarkers that can predict response to this compound, and the development of companion diagnostics to guide treatment decisions. Finally, there is also interest in exploring the potential use of this compound in other diseases beyond cancer and inflammation, such as neurodegenerative diseases and metabolic disorders.

合成法

The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide has been described in several publications. The most common method involves the reaction of 2-(1H-imidazol-2-yl)benzoic acid with 1-(cyclohexylmethyl)pyrrolidin-3-one in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

科学的研究の応用

N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide has been extensively studied in preclinical models of cancer and inflammation. It has been shown to have potent anti-tumor activity in various cancer types, including melanoma, lung cancer, and colon cancer. This compound works by blocking the A2AR signaling pathway, which is known to promote tumor growth and suppress immune function. By inhibiting A2AR, this compound enhances the anti-tumor activity of immune cells such as T cells and natural killer cells.
In addition to its anti-tumor activity, this compound has also been shown to have anti-inflammatory effects. It has been studied in models of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases. This compound works by inhibiting the production of pro-inflammatory cytokines and chemokines, which are known to play a key role in the pathogenesis of these diseases.

特性

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-19-12-16(14-25(19)13-15-6-2-1-3-7-15)24-21(27)18-9-5-4-8-17(18)20-22-10-11-23-20/h4-5,8-11,15-16H,1-3,6-7,12-14H2,(H,22,23)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYFVMDKMGKLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CC2=O)NC(=O)C3=CC=CC=C3C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。